tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(6-8-13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNQBVRCZIYUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377566 | |
| Record name | tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161975-39-9 | |
| Record name | tert-Butyl 4-{[(methanesulfonyl)oxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-{[(methylsulfonyl)oxy]methyl}tetrahydro-1(2H)-pyridinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution with Potassium Carbonate
The most widely reported method involves reacting tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride in the presence of potassium carbonate. This one-step mesylation reaction typically employs ethanol/water mixtures under reflux conditions. For instance, a suspension of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (60.00 g, 0.1828 mol) and methanesulfonyl chloride (excess) in ethanol/water (584 ml/58 ml) with potassium carbonate (30.31 g, 0.2193 mol) yielded 84% product after 16.5 hours. The reaction’s efficiency stems from the dual solvent system, which enhances reagent solubility while facilitating byproduct removal via aqueous workup.
Mesylation Using Cesium Fluoride in DMA
Alternative protocols utilize cesium fluoride (CsF) in dimethylacetamide (DMA) at elevated temperatures (85°C). A representative procedure involves dissolving tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.44 g, 4.51 mmol) and methanesulfonyl chloride (1.35 mmol) in DMA (15 mL) with CsF (4.51 mmol). Intermittent additions of reagents over 12 hours followed by chromatographic purification yielded 60% product. This method favors anhydrous conditions for moisture-sensitive substrates, though prolonged heating risks decomposition.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies highlight solvent polarity’s impact on reaction kinetics:
| Solvent System | Base | Temperature | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| Ethanol/Water | K2CO3 | Reflux | 16.5 | 84% | |
| DMA | CsF | 85°C | 12 | 60% | |
| DMF | Cs2CO3 | 100°C | 18 | 58% |
Ethanol/water systems with potassium carbonate achieve higher yields due to improved mass transfer and base solubility. Conversely, polar aprotic solvents like DMA or DMF require stronger bases (CsF/Cs2CO3) but enable faster reaction rates at higher temperatures.
Stoichiometry and Reagent Addition
Staged reagent addition proves critical for minimizing side reactions. For example, incremental addition of methanesulfonyl chloride and CsF at 2-hour intervals reduces dimerization byproducts, enhancing yield from 58% to 60%. Excess methanesulfonyl chloride (2.5–3.0 equivalents) ensures complete conversion of the hydroxymethyl precursor.
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d6): δ 1.42 (s, 9H, tert-butyl), 3.29–3.26 (m, 2H, piperidine CH2), 3.95 (s, 3H, OCH3), 4.71 (s, 1H, OCH2), 7.24–7.55 (m, aromatic protons).
13C NMR (DMSO-d6): δ 27.9 (tert-butyl), 37.1 (SO2CH3), 80.1 (C=O), 154.6 (piperidine C).
HRMS (ESI): m/z calcd for C13H23NO5S [M+H]+: 306.1345; found: 306.1352.
Purity and Stability
HPLC analyses (C18 column, 0.1% TFA in H2O/MeCN) show ≥98% purity under optimized conditions. The compound remains stable for >6 months at −20°C but undergoes gradual hydrolysis in aqueous solutions (t1/2 = 14 days at pH 7.4).
Applications in Medicinal Chemistry
Quinazoline Derivatives
The mesyloxy intermediate facilitates SN2 reactions with quinazoline scaffolds. For example, coupling this compound with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline in NMP at 100°C produced antitumor agents in 95% yield.
Triazole and Pyrazolopyrimidine Synthesis
In heterocyclic chemistry, this compound alkylates triazoles and pyrazolopyrimidines. A cesium carbonate-mediated reaction with 4,5-dibromo-1H-1,2,3-triazole in DMF at 100°C afforded triazole-piperidine hybrids in 97% yield. Similarly, pyrazolopyrimidine derivatives synthesized via Process E exhibited nanomolar kinase inhibition .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic substitution: The major products are the substituted piperidine derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate as an inhibitor of Mycobacterium tuberculosis (Mtb). The compound exhibits promising activity against MenA, an enzyme critical for the biosynthesis of menaquinone, which is essential for bacterial survival.
- Case Study : A study demonstrated that derivatives of this compound showed IC50 values ranging from 13 to 22 μM against MenA, indicating substantial inhibitory activity. Moreover, in combination therapy with other agents targeting the electron transport chain, nearly complete sterilization of Mtb was achieved within two weeks in vivo .
Central Nervous System Effects
The piperidine structure of the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems.
- Research Insight : Investigations into piperidine derivatives have shown that modifications can lead to enhanced affinity for neurotransmitter receptors, suggesting that this compound could be a candidate for further research in neuropharmacology.
Synthetic Routes
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The introduction of the methylsulfonyl group is crucial for enhancing the compound's biological activity.
Derivative Libraries
The development of a library of derivatives based on this compound has been undertaken to optimize its pharmacological properties. Variations in substituents on the piperidine ring can lead to compounds with improved efficacy and reduced toxicity.
Data Table: Summary of Biological Activities
| Compound Name | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | MenA | 13 - 22 | Potent inhibitor; synergistic effects with other drugs |
| Derivative A | Neurotransmitter Receptor | TBD | Potential CNS effects |
| Derivative B | Bacterial Growth Inhibition | TBD | Further testing required |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate involves its reactivity as an electrophile. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce functional groups into the piperidine ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Modifications
Compound A : tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: Not specified)
- Key Difference : Lacks the methylene (-CH₂-) bridge between the piperidine and mesyloxy group.
- Implications : Reduced steric hindrance may enhance reactivity in substitution reactions compared to the target compound .
Compound B : tert-Butyl 4-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS: 1420797-21-2)
- Key Difference : Trifluoromethylsulfonyl (-OSO₂CF₃) replaces methylsulfonyl (-OSO₂CH₃).
- Implications : The electron-withdrawing CF₃ group increases leaving group ability, making this compound more reactive in SN2 reactions .
Compound C : tert-Butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: Not specified)
Functional Group Analogues
Compound D : tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS: 139290-70-3)
- Key Difference : Methoxy-methyl carbamoyl (-CON(OMe)Me) replaces mesyloxymethyl.
- Implications : Serves as a carbonyl-based precursor for amide couplings rather than substitution reactions .
Compound E : tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate (CAS: 159557-47-8)
- Key Difference : Benzyloxy (-OCH₂C₆H₅) substituent.
- Implications: The benzyl group requires hydrogenolysis for deprotection, unlike the mesyloxy group’s direct displacement .
Pharmacological Analogues
Compound F : tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS: Not specified)
Comparative Data Table
Key Research Findings
Reactivity :
- The mesyloxy group in the target compound facilitates efficient substitution reactions, as seen in analogues like Compound A .
- Trifluoromethylsulfonyl derivatives (Compound B) exhibit enhanced leaving group ability but require specialized handling due to higher toxicity .
Biological Activity :
- Triazole-containing analogues (Compound C, F) demonstrate selective kinase inhibition, underscoring the importance of heterocyclic appendages in drug design .
Synthetic Utility :
- Boc-protected piperidines are widely used to stabilize amines during multi-step syntheses. The target compound’s mesyloxymethyl group enables diversification at the C4 position .
Biological Activity
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS No. 161975-39-9) is a synthetic compound with potential biological activity. Its molecular structure includes a piperidine ring, a tert-butyl group, and a methylsulfonyl moiety, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₂₃NO₅S
- Molecular Weight : 293.38 g/mol
- Purity : >95% (HPLC)
- Storage Conditions : Store in a sealed container at room temperature.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on the MenA enzyme in Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis. In vitro studies indicated an IC50 range of 13-22 μM for these interactions, suggesting moderate potency against this target .
- Antitumor Activity : Preliminary studies have indicated that piperidine derivatives can exhibit antitumor properties. Although specific data on this compound's antitumor activity is limited, related piperidine compounds have demonstrated significant cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
- Neuropharmacological Effects : Some piperidine derivatives are known for their neuropharmacological effects, which may include anticonvulsant properties. The structural features of this compound may allow it to modulate neurotransmitter systems, although direct evidence for this specific compound is still needed.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds or derivatives that share structural characteristics with this compound:
- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of related piperidine compounds, which were assessed using various seizure models. These compounds often displayed significant protective effects against induced seizures, suggesting a potential therapeutic role in epilepsy treatment .
- Cytotoxicity Studies : Research on structurally similar compounds has shown promising results in terms of cytotoxicity against cancer cell lines such as HT29 and Jurkat cells. For example, compounds with similar piperidine structures exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
- Inhibitory Effects on Mycobacterium tuberculosis : As mentioned earlier, the compound's inhibition of MenA has been linked to its potential use in tuberculosis treatment strategies. The combination therapy involving this compound has shown improved outcomes in preclinical models .
Data Table
| Property | Value |
|---|---|
| CAS Number | 161975-39-9 |
| Molecular Formula | C₁₂H₂₃NO₅S |
| Molecular Weight | 293.38 g/mol |
| Purity | >95% (HPLC) |
| Potential Targets | MenA (Mycobacterium tuberculosis), Antitumor pathways |
| IC50 (MenA Inhibition) | 13-22 μM |
Q & A
Q. What safety precautions are critical when handling tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate?
Answer:
- Personal Protective Equipment (PPE):
- Use chemically resistant gloves (e.g., nitrile), protective eyewear, and lab coats. Respiratory protection (e.g., NIOSH-certified P95 respirators) is advised for aerosolized particles .
- For high-exposure scenarios, full-face respirators with OV/AG/P99 cartridges are recommended .
- Emergency Measures:
- Immediate rinsing of eyes (15+ minutes) and skin (soap/water) upon contact. Avoid inducing vomiting if ingested; seek medical attention .
- Storage:
- Store in a cool, dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Answer:
- Analytical Techniques:
- Chromatography: Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection for purity assessment.
- Spectroscopy: Confirm structure via -/-NMR (peaks: δ ~1.4 ppm for tert-butyl, δ ~3.5–4.5 ppm for sulfonate ester) and FT-IR (S=O stretch at ~1350–1160 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns .
Q. What key physical-chemical properties influence experimental handling?
Answer:
- Handling Considerations:
Advanced Research Questions
Q. How can contradictions in reported physical-chemical properties be resolved?
Answer:
- Methodological Approaches:
- Differential Scanning Calorimetry (DSC): Determine precise melting points and thermal stability.
- Karl Fischer Titration: Quantify water content to assess hygroscopicity.
- Comparative Studies: Replicate synthesis/purification protocols from literature to identify batch-to-batch variability .
- Computational Modeling:
- Use software (e.g., Gaussian) to predict logP, pKa, and solubility via COSMO-RS .
Q. How to design stability studies for reactivity assessment under varying conditions?
Answer:
- Experimental Design:
- Accelerated Degradation: Expose the compound to:
- Temperature: 40°C, 60°C, and 80°C for 1–4 weeks .
- pH: Buffered solutions (pH 2, 7, 12) at 25°C .
- Monitoring:
- HPLC to track degradation products (e.g., piperidine derivatives).
- LC-MS to identify hydrolyzed byproducts (e.g., methylsulfonic acid) .
- Kinetic Analysis:
- Calculate rate constants () and activation energy () using Arrhenius plots .
Q. What methodologies elucidate reaction mechanisms in multi-step syntheses?
Answer:
- Mechanistic Probes:
- Computational Studies:
- DFT Calculations: Map energy profiles for sulfonate ester cleavage and piperidine ring functionalization .
- In Situ Monitoring:
Q. How to address gaps in toxicological and ecotoxicological data?
Answer:
Q. What synthetic strategies optimize yield for this compound?
Answer:
- Key Steps:
- Purification:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
